![molecular formula C14H20O4 B15226970 Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate](/img/structure/B15226970.png)
Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro[4.5]decan-7-yl moiety, which is a bicyclic system where two rings are connected through a single atom. The presence of both ester and ketone functional groups in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a series of rearrangements to form the spirocyclic structure with high selectivity and good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate largely depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the ester and ketone groups, which can stabilize transition states and intermediates. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
Ethyl 2-oxo-2-(8-oxospiro[45]decan-7-yl)acetate is unique due to its specific spirocyclic structure and the presence of both ester and ketone functional groups
Propriétés
Formule moléculaire |
C14H20O4 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
ethyl 2-oxo-2-(8-oxospiro[4.5]decan-9-yl)acetate |
InChI |
InChI=1S/C14H20O4/c1-2-18-13(17)12(16)10-9-14(6-3-4-7-14)8-5-11(10)15/h10H,2-9H2,1H3 |
Clé InChI |
WQDNKSHMSXDEQI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1CC2(CCCC2)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


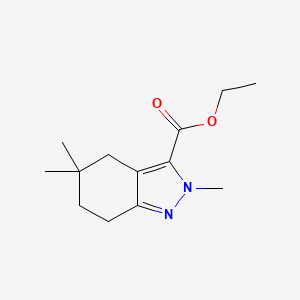
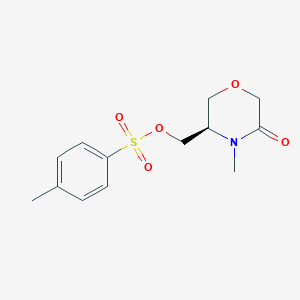
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B15226902.png)
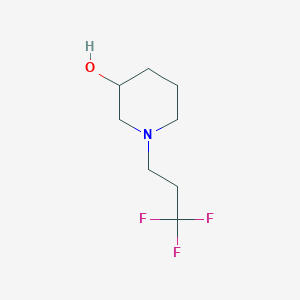
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)
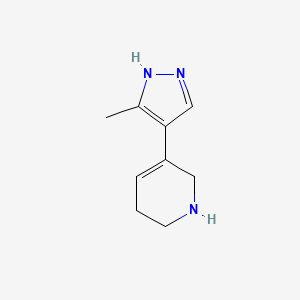
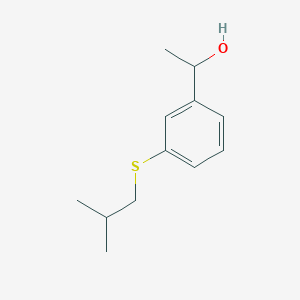
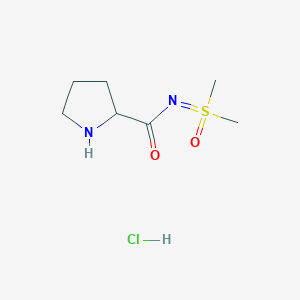
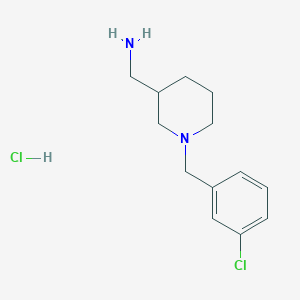

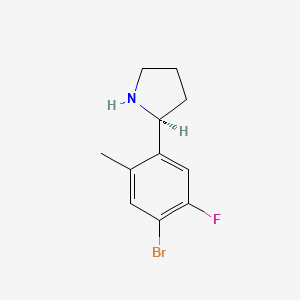
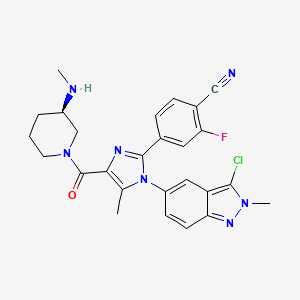
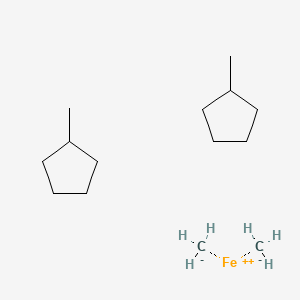
![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)
